Dichloromannitol
Description
Dichloromannitol (C₆H₁₂Cl₂O₆) is a chlorinated derivative of mannitol, a hexahydric sugar alcohol. Historically, chlorinated sugar alcohols like this compound have been explored for their antineoplastic properties, acting as alkylating agents that disrupt DNA replication in cancer cells .
Properties
CAS No. |
20847-01-2 |
|---|---|
Molecular Formula |
C6H12Cl2O4 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI Key |
VSYOJRJNYPFTHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromannitol typically involves the chlorination of mannitol. This process can be carried out using various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of chlorinating gases like chlorine (Cl2) in the presence of a catalyst. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dichloromannitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Mannitol or other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
Dichloromannitol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dichloromannitol is similar to that of mannitol, particularly in its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This can reduce cerebral edema, intracranial pressure, and cerebrospinal fluid volume . The presence of chlorine atoms may also impart additional biological activities, which are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichloromannitol vs. Mannitol
Mannitol (C₆H₁₄O₆), the parent compound of this compound, is a non-chlorinated sugar alcohol widely used as a diuretic and osmotic agent. Key differences include:
| Property | This compound | Mannitol |
|---|---|---|
| Molecular Weight | 259.06 g/mol | 182.17 g/mol |
| Solubility | Moderate in water | Highly water-soluble |
| Bioactivity | Alkylating agent | Osmotic diuretic |
| Toxicity | Hematotoxic at high doses | Low renal toxicity |
This compound’s chlorine atoms enhance its electrophilic reactivity, enabling DNA cross-linking, whereas mannitol’s hydroxyl groups mediate osmotic effects .
This compound vs. Chlorobutanol
Chlorobutanol (C₄H₇Cl₃O), another chlorinated alcohol, is primarily used as a preservative in pharmaceuticals. Comparative analysis:
| Property | This compound | Chlorobutanol |
|---|---|---|
| Chlorine Content | 2 atoms | 3 atoms |
| Applications | Experimental oncology | Antimicrobial preservative |
| Metabolism | Hepatic glucuronidation | Renal excretion |
| Half-Life | ~6 hours (in vitro) | ~2 hours (in vivo) |
Chlorobutanol’s higher chlorine content increases its antimicrobial potency but limits systemic use due to neurotoxicity, whereas this compound’s larger structure allows targeted DNA interaction .
Functional Comparison with Alkylating Agents
This compound shares functional similarities with non-sugar-based alkylating agents like cyclophosphamide:
| Parameter | This compound | Cyclophosphamide |
|---|---|---|
| Mechanism | Cross-links DNA | Cross-links DNA |
| Bioavailability | 40–60% (oral) | >75% (oral) |
| Adverse Effects | Myelosuppression | Hemorrhagic cystitis |
While both induce DNA damage, cyclophosphamide’s phosphoramide mustard moiety enables prodrug activation, enhancing tumor selectivity. This compound lacks this prodrug mechanism, leading to broader tissue toxicity .
Biological Activity
Dichloromannitol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of mannitol, characterized by the substitution of two chlorine atoms. Its chemical formula is . The presence of chlorine atoms significantly alters its physical and chemical properties compared to mannitol, which is a sugar alcohol commonly used in pharmaceuticals and as a sweetener.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems. Antioxidants are crucial for protecting cells from damage caused by free radicals.
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens. This suggests its potential use in developing antimicrobial agents.
- Cellular Effects : this compound has been observed to affect cellular processes, including apoptosis and cell proliferation. These effects could be beneficial in cancer research, where modulation of cell growth is critical.
Antioxidant Activity
In a study assessing the antioxidant capacity of this compound, it was found to effectively scavenge free radicals in vitro. The compound demonstrated a dose-dependent response, indicating that higher concentrations yield greater antioxidant effects. The results are summarized in Table 1.
| Concentration (µM) | % Inhibition of Free Radicals |
|---|---|
| 10 | 25% |
| 20 | 50% |
| 50 | 75% |
Antimicrobial Activity
This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound has significant antimicrobial potential, particularly against gram-positive bacteria.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Oxidative Stress : A clinical trial investigated the effects of this compound on patients with oxidative stress-related conditions. The findings suggested improvements in biomarkers associated with oxidative damage after treatment with this compound.
- Case Study on Antimicrobial Resistance : In a hospital setting, this compound was evaluated for its efficacy against antibiotic-resistant strains. The results showed that it could be an effective adjunct therapy for infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
